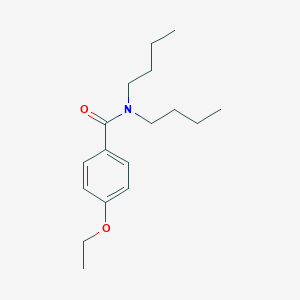
N,N-dibutyl-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-4-ethoxybenzamide, also known as DEET, is a commonly used insect repellent. It was first developed by the US Army in 1946 and has since become widely used in various commercial insect repellent products. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
The exact mechanism of action of N,N-dibutyl-4-ethoxybenzamide is not fully understood. However, it is believed that this compound works by interfering with the insect's sense of smell. This makes it difficult for the insect to locate and bite the host.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans. However, some studies have suggested that this compound may have negative effects on the nervous system. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for proper nerve function. Additionally, this compound has been shown to have some effects on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dibutyl-4-ethoxybenzamide is commonly used in laboratory experiments to control the presence of insects. It is effective in repelling a wide range of insects and is relatively easy to use. However, this compound can be expensive and may not be suitable for all research settings.
Direcciones Futuras
There are several future directions for research on N,N-dibutyl-4-ethoxybenzamide. One area of interest is the development of new insect repellents that are more effective and less toxic than this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on human health. Finally, there is a need for more research on the environmental impact of this compound and its use in commercial products.
In conclusion, this compound is a widely used insect repellent that has been extensively studied for its effectiveness in repelling a wide range of insects. While it has been shown to have low toxicity in humans, more research is needed to fully understand its potential effects on human health and the environment. There is also a need for the development of new insect repellents that are more effective and less toxic than this compound.
Métodos De Síntesis
The synthesis of N,N-dibutyl-4-ethoxybenzamide involves the reaction between 4-ethoxybenzoic acid and N,N-dibutylamine. The reaction is typically carried out in the presence of a catalyst such as thionyl chloride or phosphorus pentachloride. The resulting product is a yellow oil that is purified through distillation.
Aplicaciones Científicas De Investigación
N,N-dibutyl-4-ethoxybenzamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. This compound is also commonly used in research studies to control the presence of insects in laboratory settings.
Propiedades
Fórmula molecular |
C17H27NO2 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N,N-dibutyl-4-ethoxybenzamide |
InChI |
InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)17(19)15-9-11-16(12-10-15)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
Clave InChI |
JOEPFMPYISEZDN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC |
SMILES canónico |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
